
4-Desmethyl Trimethoprim Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Desmethyl Trimethoprim Glucuronide is a metabolite of the antibiotic trimethoprim. Trimethoprim is commonly used in combination with sulfamethoxazole to treat bacterial infections. The glucuronide form is a result of the body’s metabolic processes, specifically glucuronidation, which makes the compound more water-soluble and easier to excrete .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl Trimethoprim Glucuronide typically involves the demethylation of trimethoprim followed by glucuronidation. The demethylation can be achieved using various cytochrome P450 enzymes, particularly CYP3A4 . The glucuronidation process involves the addition of glucuronic acid to the demethylated trimethoprim, facilitated by UDP-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound would likely follow similar biochemical pathways, utilizing microbial or enzymatic systems to achieve the necessary transformations. This approach ensures high specificity and efficiency in producing the desired metabolite .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Desmethyl Trimethoprim Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
4-Desmethyl Trimethoprim Glucuronide has several scientific research applications:
Chemistry: It serves as a model compound for studying glucuronidation and other metabolic processes.
Biology: Researchers use it to understand the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It helps in studying the pharmacokinetics and pharmacodynamics of trimethoprim and its metabolites.
Industry: The compound is used in the development of new antibiotics and in the study of antibiotic resistance
Wirkmechanismus
The mechanism of action of 4-Desmethyl Trimethoprim Glucuronide involves its role as a metabolite of trimethoprim. Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis . The glucuronide form is primarily involved in the excretion process, making the compound more water-soluble and easier to eliminate from the body .
Vergleich Mit ähnlichen Verbindungen
Trimethoprim: The parent compound, used as an antibiotic.
3-Desmethyl Trimethoprim: Another metabolite of trimethoprim.
Morphine-6-glucuronide: A well-known pharmacologically active glucuronide.
Uniqueness: 4-Desmethyl Trimethoprim Glucuronide is unique due to its specific metabolic pathway and its role in the excretion of trimethoprim. Unlike other metabolites, it undergoes glucuronidation, which significantly enhances its water solubility and facilitates its elimination from the body .
Eigenschaften
Molekularformel |
C19H24N4O9 |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(30-2)14(9)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1 |
InChI-Schlüssel |
XAQGCUMMQHSIAG-FRTWLMODSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


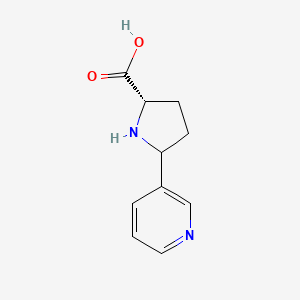
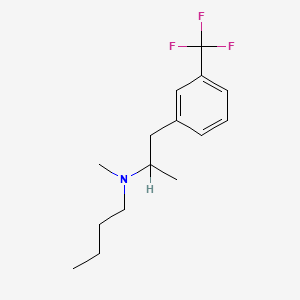
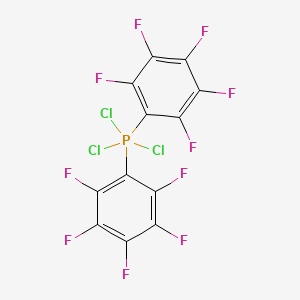
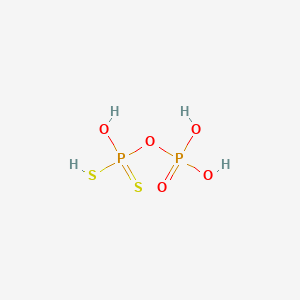
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)


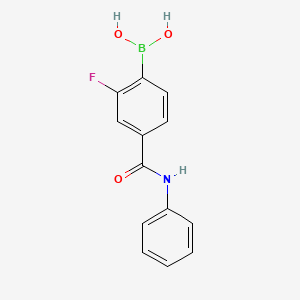

![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)

